molecular formula C16H11N3O3S B11684427 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 53514-61-7

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B11684427
CAS No.: 53514-61-7
M. Wt: 325.3 g/mol
InChI Key: FPILVAHOEJISCY-UVTDQMKNSA-N
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Description

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a unique imidazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrophenyl and thioxo groups contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 3-nitrobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Condensation: The thioxo group can react with aldehydes or ketones to form thiosemicarbazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

    Condensation: Aldehydes, ketones, and acid catalysts.

Major Products

    Reduction: 5-((3-Aminophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Thiosemicarbazone derivatives.

Scientific Research Applications

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is not well-documented. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thioxo groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
  • 5-((3-Methylphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
  • 5-((3-Methoxyphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Uniqueness

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for applications requiring specific electronic or steric characteristics.

Properties

CAS No.

53514-61-7

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)17-16(23)18(15)12-6-2-1-3-7-12/h1-10H,(H,17,23)/b14-10-

InChI Key

FPILVAHOEJISCY-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC2=S

Origin of Product

United States

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